molecular formula C27H28N4O3 B1671464 GGTI-2133 free base CAS No. 191102-79-1

GGTI-2133 free base

Cat. No. B1671464
M. Wt: 456.5 g/mol
InChI Key: ODTFPKNIFYMEHP-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GGTI-2133 free base is an N-acyl-L-amino acid obtained by condensation of the carboxy group of 4-{[(imidazol-4-yl)methyl]amino}-2-(naphthalen-1-yl)benzoic acid with the amino group of L-leucine . It’s an inhibitor of geranylgeranyltransferase type I .


Molecular Structure Analysis

The molecular formula of GGTI-2133 free base is C27H28N4O3 . It has an average mass of 456.537 Da and a mono-isotopic mass of 456.21614 Da . The structure includes a benzamide, biaryl, imidazole, naphthalene, and a secondary amino compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of GGTI-2133 free base include a molecular weight of 456.54 and a chemical formula of C27H28N4O3 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

Gamma-Glutamyl Transpeptidase (GGT) in Cellular Processes

Research has shown that gamma-glutamyl transpeptidase (GGT) plays a crucial role in using extracellular glutathione as a source of cysteine for cells, highlighting its significance in maintaining intracellular levels of glutathione and contributing to cysteine homeostasis (Hanigan & Ricketts, 1993). Another study discusses the enzyme's involvement in counteracting oxidative stress by breaking down extracellular glutathione, making its component amino acids available to cells, and its clinical applications and physiological roles (Whitfield, 2001).

Visualization and Analysis of Genetic Data

The GGT software package, developed for visualizing molecular marker data and focusing on plant genetic data, has been adapted and improved over time. This software supports a variety of genetic analyses, including diversity analyses and simple association studies, showcasing its versatility in analyzing genetic data (van Berloo, 2008).

Study of DNA Structures: G-Quadruplexes

Research into G-quadruplexes, DNA structures with potential roles in cellular processes and as novel targets for drug therapy, has provided insights into their unique deprotonation features and implications for molecular electronic devices (Wu et al., 2015). Another study on the enzymatic cleavage and subsequent intramolecular transcyclization highlights the development of fluorescent probes for detecting GGT activities, indicating its potential in cancer diagnosis and treatment (Tong et al., 2016).

Safety And Hazards

GGTI-2133 free base can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

properties

IUPAC Name

(2S)-2-[[4-(1H-imidazol-5-ylmethylamino)-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O3/c1-17(2)12-25(27(33)34)31-26(32)23-11-10-19(29-15-20-14-28-16-30-20)13-24(23)22-9-5-7-18-6-3-4-8-21(18)22/h3-11,13-14,16-17,25,29H,12,15H2,1-2H3,(H,28,30)(H,31,32)(H,33,34)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODTFPKNIFYMEHP-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1=C(C=C(C=C1)NCC2=CN=CN2)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)C1=C(C=C(C=C1)NCC2=CN=CN2)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

GGTI-2133 free base

CAS RN

191102-79-1
Record name N-[[4-(Imidazol-4-yl)methylamino]-2-(1-naphthyl)benzoyl]leucine trifluoroacetate salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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